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Compound of Interest

Compound Name: 1-(4-Bromophenyl)piperidin-4-one

Cat. No.: B188284 Get Quote

Abstract: This technical guide provides a comprehensive overview of 1-(4-
Bromophenyl)piperidin-4-one, a key heterocyclic building block in modern medicinal

chemistry and organic synthesis. The document elucidates its core chemical and physical

properties, details a robust synthetic methodology, explores its characteristic spectral data, and

discusses its reactivity and strategic applications in drug discovery. This guide is intended for

researchers, scientists, and professionals in the field of drug development who require a deep,

practical understanding of this versatile intermediate.

Introduction and Strategic Importance
1-(4-Bromophenyl)piperidin-4-one is a synthetic organic compound featuring a piperidin-4-

one scaffold N-substituted with a 4-bromophenyl group. The strategic importance of this

molecule lies in the convergence of two highly valuable pharmacophores. The piperidin-4-one

nucleus is a privileged structure found in a multitude of biologically active compounds,

recognized for its role in CNS-active agents, as well as anticancer, anti-HIV, antibacterial, and

antifungal therapeutics[1]. The aryl bromide moiety serves as a versatile synthetic handle,

enabling a wide array of cross-coupling reactions to introduce molecular diversity. This dual

functionality makes 1-(4-Bromophenyl)piperidin-4-one an exceptionally valuable starting

material for the construction of complex molecular architectures in pharmaceutical research.

Physicochemical and Structural Properties
The fundamental properties of 1-(4-Bromophenyl)piperidin-4-one are summarized below.

This data provides the foundational knowledge required for its effective handling, storage, and
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application in synthetic protocols.

Property Value Source(s)

IUPAC Name
1-(4-bromophenyl)piperidin-4-

one
PubChem

CAS Number 154913-23-2 Synblock[2]

Molecular Formula C₁₁H₁₂BrNO PubChem[3]

Molecular Weight 254.12 g/mol PubChem[3], Synblock[2]

Synonyms
1-(4-Bromophenyl)-4-

piperidinone
PubChem

Boiling Point
377.7°C at 760 mmHg

(Predicted)
N/A

SMILES
C1CN(CCC1=O)C2=CC=C(C=

C2)Br
PubChem

InChIKey
FBZGTFCMSGXCRE-

UHFFFAOYSA-N
PubChem

Synthesis and Mechanistic Rationale
The most direct and industrially scalable synthesis of 1-(4-Bromophenyl)piperidin-4-one is

achieved via a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-

Hartwig amination.[4][5] This reaction forms the critical bond between the nitrogen of the

piperidin-4-one ring and the brominated aromatic ring.

Recommended Synthetic Protocol: Buchwald-Hartwig
Amination
This protocol outlines a reliable method for the synthesis of the title compound from piperidin-4-

one hydrochloride and 1-bromo-4-iodobenzene. The choice of 1-bromo-4-iodobenzene is

strategic; the higher reactivity of the C-I bond allows for selective oxidative addition to the

palladium catalyst, leaving the C-Br bond intact for subsequent functionalization.
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Step-by-Step Methodology:

Reaction Setup: To a flame-dried, argon-purged Schlenk flask, add Pd₂(dba)₃ (1.5 mol%),

XPhos (3.0 mol%), and sodium tert-butoxide (2.2 equivalents).

Reagent Addition: Add piperidin-4-one hydrochloride (1.2 equivalents) and 1-bromo-4-

iodobenzene (1.0 equivalent) to the flask.

Solvent Addition: Add anhydrous toluene via cannula to the flask to achieve a substrate

concentration of approximately 0.2 M.

Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous

stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with

ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the resulting crude residue by column chromatography on silica gel

(eluting with a hexane/ethyl acetate gradient) to yield 1-(4-Bromophenyl)piperidin-4-one.

Causality and Experimental Choices:

Catalyst System: The Pd₂(dba)₃/XPhos system is chosen for its high efficiency in coupling

sterically hindered secondary amines. XPhos is a bulky, electron-rich biaryl phosphine ligand

that promotes both the oxidative addition and the crucial reductive elimination steps of the

catalytic cycle.[6]

Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the

piperidinone salt in situ and facilitate the formation of the active amine nucleophile.

Solvent: Toluene is an excellent solvent for this reaction due to its high boiling point, allowing

the reaction to be conducted at the elevated temperatures necessary for efficient catalysis,

and its ability to dissolve the organic reagents while precipitating some inorganic salts.[6]

Synthesis Workflow Diagram
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Starting Materials Catalyst System

Piperidin-4-one HCl

Buchwald-Hartwig
C-N Coupling

1-Bromo-4-iodobenzene Pd₂(dba)₃ (Catalyst) XPhos (Ligand) NaOtBu (Base) Toluene (Solvent)
100 °C

Aqueous Workup
(EtOAc, NH₄Cl, Brine)

Column Chromatography

1-(4-Bromophenyl)piperidin-4-one

Click to download full resolution via product page

Caption: Buchwald-Hartwig synthesis of the target compound.

Spectral Data and Structural Characterization
While a definitive, published spectrum for this specific compound is not readily available, its

structure allows for a reliable prediction of its key spectral features. These predictions are

based on extensive data from closely related analogs.[7][8]

¹H NMR (400 MHz, CDCl₃):

Aromatic Region: Two doublets are expected in the range of δ 6.8-7.5 ppm. The protons

ortho to the nitrogen atom (H-2', H-6') will appear as a doublet around δ 6.8-7.0 ppm, while
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the protons ortho to the bromine atom (H-3', H-5') will appear as a downfield doublet

around δ 7.3-7.5 ppm. Both will exhibit a typical ortho coupling constant (J ≈ 8-9 Hz).

Aliphatic Region: Two triplets are expected for the piperidinone protons. The protons alpha

to the nitrogen (H-2, H-6) will appear as a triplet around δ 3.4-3.6 ppm. The protons alpha

to the carbonyl group (H-3, H-5) will appear as a triplet further downfield, around δ 2.6-2.8

ppm.

¹³C NMR (100 MHz, CDCl₃):

Carbonyl Carbon: A characteristic signal for the ketone will be observed significantly

downfield, around δ 206-208 ppm.

Aromatic Carbons: The ipso-carbon attached to the nitrogen (C-1') is expected around δ

150 ppm. The carbon bearing the bromine (C-4') will be found around δ 115-117 ppm. The

remaining aromatic carbons (C-2', C-3', C-5', C-6') will appear in the typical δ 118-133 ppm

range.

Aliphatic Carbons: The carbons alpha to the nitrogen (C-2, C-6) are expected around δ 49-

51 ppm, and the carbons alpha to the carbonyl (C-3, C-5) will be around δ 40-42 ppm.

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

A strong, sharp absorption band corresponding to the C=O stretch of the ketone at

approximately 1710-1725 cm⁻¹.

C-N stretching vibrations for the aryl-amine bond around 1330-1350 cm⁻¹.

Aromatic C=C stretching bands in the 1580-1600 cm⁻¹ region.

A C-Br stretching band in the fingerprint region, typically around 500-650 cm⁻¹.

Mass Spectrometry (EI-MS):

A prominent molecular ion peak (M⁺) and its isotopic partner (M+2) in a nearly 1:1 ratio,

which is the characteristic signature of a monobrominated compound. For C₁₁H₁₂BrNO,

the expected peaks would be at m/z 253 and 255.
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Chemical Reactivity and Synthetic Utility
The utility of 1-(4-Bromophenyl)piperidin-4-one stems from the distinct reactivity of its three

key functional domains: the ketone, the tertiary amine, and the aryl bromide.

Reactions at the Ketone Carbonyl
The ketone at the 4-position is a prime site for nucleophilic addition and related

transformations.

Reduction: The carbonyl can be readily reduced to a secondary alcohol using reducing

agents like sodium borohydride (NaBH₄) to yield 1-(4-bromophenyl)piperidin-4-ol. This

alcohol is a precursor for many compounds developed as multifactorial agents for

Alzheimer's disease.[9]

Reductive Amination: The ketone can be converted into a primary or secondary amine via

reductive amination, reacting with ammonia or a primary amine in the presence of a reducing

agent like sodium cyanoborohydride (NaBH₃CN).

Wittig Reaction: The carbonyl can be converted to an exocyclic double bond using a

phosphorus ylide, providing a route to 4-alkylidene piperidine derivatives.

Reactions at the Aryl Bromide
The C-Br bond is the molecule's gateway to diversification through palladium-catalyzed cross-

coupling reactions.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium

catalyst and base allows for the formation of a new C-C bond, creating biaryl or styrenyl

derivatives.

Buchwald-Hartwig Amination: While the molecule is formed via this reaction, the aryl bromide

can be further coupled with a different amine under specific conditions, though this is less

common.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium/copper co-catalyst

system introduces an alkynyl substituent.
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This dual reactivity allows for orthogonal chemical modifications, where the ketone and the aryl

bromide can be functionalized independently to build complex molecular libraries.

Key Reaction Pathways Diagram

Ketone Reactions Aryl Bromide Reactions

1-(4-Bromophenyl)piperidin-4-one

1-(4-Bromophenyl)piperidin-4-ol

[1] NaBH₄

[2] H₂O

4-Amino-1-(4-bromophenyl)piperidine

[1] R-NH₂

[2] NaBH₃CN

1-(Biphenyl-4-yl)piperidin-4-one

Ar-B(OH)₂
Pd Catalyst, Base

1-(4-Alkynylphenyl)piperidin-4-one

R-C≡CH
Pd/Cu Catalyst, Base

Click to download full resolution via product page

Caption: Key reaction pathways for functionalization.

Applications in Drug Discovery
The piperidin-4-one scaffold is a cornerstone in the design of pharmacologically active agents.

The ability to modify both the piperidine ring and the N-aryl substituent makes 1-(4-
Bromophenyl)piperidin-4-one a high-value starting material. Derivatives have been explored

in various therapeutic areas:

Oncology: The piperidine core is integral to numerous kinase inhibitors and other anticancer

agents.

Infectious Diseases: The structure serves as a template for potent anti-HIV agents, such as

CCR5 antagonists, as well as novel antibacterial and antifungal compounds.[1][10]

Neuroscience: Derivatives of the closely related 4-hydroxypiperidine have shown promise as

multi-target agents for Alzheimer's disease, inhibiting acetylcholinesterase and modulating

amyloid-beta aggregation.[9]
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The ease of diversification via cross-coupling at the bromide position allows for the rapid

generation of compound libraries for structure-activity relationship (SAR) studies, accelerating

the hit-to-lead optimization process in drug discovery.[11]

Safety and Handling
As with all laboratory chemicals, 1-(4-Bromophenyl)piperidin-4-one should be handled with

appropriate care.

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

For detailed safety information, always consult the material safety data sheet (MSDS) provided

by the supplier.

Conclusion
1-(4-Bromophenyl)piperidin-4-one is a strategically designed chemical intermediate that

offers a robust platform for the synthesis of complex, biologically active molecules. Its well-

defined physicochemical properties, accessible synthesis via modern catalytic methods, and

orthogonal reactivity at both the ketone and aryl bromide positions make it an invaluable tool

for medicinal chemists. A thorough understanding of its properties and reactivity, as outlined in

this guide, is essential for leveraging its full potential in accelerating the discovery and

development of next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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